(2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide
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Overview
Description
(2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide is an organic compound with a complex structure that includes a cyano group, a methylphenyl group, and a morpholinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide typically involves a multi-step process. One common method includes the reaction of 4-methylbenzaldehyde with malononitrile to form 2-cyano-3-(4-methylphenyl)-2-propenoic acid. This intermediate is then reacted with N-(2-aminoethyl)morpholine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The morpholinyl group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in organic synthesis and has a similar structure with a cyano group.
Ethyl 3-(furan-2-yl)propionate: Another compound with a cyano group, used in flavor and fragrance industries.
Uniqueness
(2E)-2-cyano-3-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholinyl group distinguishes it from other cyano-containing compounds, providing additional versatility in its applications.
Properties
Molecular Formula |
C17H21N3O2 |
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Molecular Weight |
299.37 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C17H21N3O2/c1-14-2-4-15(5-3-14)12-16(13-18)17(21)19-6-7-20-8-10-22-11-9-20/h2-5,12H,6-11H2,1H3,(H,19,21)/b16-12+ |
InChI Key |
XWXMENKOCWBTAF-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCCN2CCOCC2 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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